An In-depth Technical Guide to 2-(Chloromethyl)-6-iodoimidazo[1,2-a]pyridine: Properties, Synthesis, and Applications
An In-depth Technical Guide to 2-(Chloromethyl)-6-iodoimidazo[1,2-a]pyridine: Properties, Synthesis, and Applications
The imidazo[1,2-a]pyridine scaffold is a cornerstone in modern medicinal chemistry, recognized as a "privileged structure" due to its prevalence in a wide array of biologically active compounds.[1][2] This bicyclic heterocyclic system offers a versatile template for designing novel therapeutic agents targeting a spectrum of diseases, from infectious agents to central nervous system disorders and cancers.[3][4] This guide focuses on a specific, highly functionalized derivative: 2-(Chloromethyl)-6-iodoimidazo[1,2-a]pyridine. The strategic placement of a reactive chloromethyl group at the 2-position and an iodo-substituent at the 6-position makes this molecule a valuable and versatile building block for the synthesis of more complex drug candidates. The chloromethyl group serves as a key electrophilic handle for introducing various side chains, while the iodo-group opens avenues for cross-coupling reactions to build molecular complexity.
Physicochemical Properties
The fundamental chemical and physical properties of 2-(Chloromethyl)-6-iodoimidazo[1,2-a]pyridine are summarized below. These characteristics are essential for its handling, characterization, and application in synthetic chemistry.
| Property | Value | Source |
| CAS Number | 885275-91-2 | [5][6][7] |
| Molecular Formula | C8H6ClIN2 | [5] |
| Molecular Weight | 292.5 g/mol | [5][6] |
| Melting Point | 161 °C | [5] |
| Density (Predicted) | 1.99 ± 0.1 g/cm³ | [5] |
| pKa (Predicted) | 5.28 ± 0.50 | [5] |
Synthesis of the Imidazo[1,2-a]pyridine Core
The synthesis of the imidazo[1,2-a]pyridine scaffold is a well-established process in organic chemistry, with several efficient methods available.[8][9] A common and robust approach involves the condensation of a 2-aminopyridine derivative with an α-halocarbonyl compound. For the specific synthesis of 2-(Chloromethyl)-6-iodoimidazo[1,2-a]pyridine, the general strategy would involve the reaction of 5-iodo-2-aminopyridine with 1,3-dichloroacetone.
Proposed Synthetic Workflow
The following diagram illustrates the proposed synthetic pathway for 2-(Chloromethyl)-6-iodoimidazo[1,2-a]pyridine.
Caption: Proposed synthesis of 2-(Chloromethyl)-6-iodoimidazo[1,2-a]pyridine.
Experimental Protocol (Representative)
This protocol is a representative procedure based on established methods for the synthesis of similar imidazo[1,2-a]pyridine derivatives.[9]
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Reaction Setup: To a solution of 5-iodo-2-aminopyridine (1.0 eq) in a suitable solvent such as ethanol or DMF, add a base like sodium bicarbonate (2.0 eq).
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Addition of Reagent: To the stirred suspension, add 1,3-dichloroacetone (1.1 eq) dropwise at room temperature.
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Reaction: Heat the mixture to reflux and monitor the reaction progress by thin-layer chromatography (TLC).
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Work-up: Upon completion, cool the reaction mixture to room temperature and pour it into ice-water.
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Extraction: Extract the aqueous mixture with a suitable organic solvent (e.g., ethyl acetate).
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Purification: Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. The crude product can be purified by column chromatography on silica gel.
Chemical Reactivity and Derivatization
The chemical reactivity of 2-(Chloromethyl)-6-iodoimidazo[1,2-a]pyridine is dictated by its two key functional groups: the chloromethyl group at the 2-position and the iodo group at the 6-position. These sites allow for a wide range of subsequent chemical transformations, making it a versatile intermediate in drug discovery.
Reactions at the 2-(Chloromethyl) Group
The chloromethyl group is a potent electrophile, readily undergoing nucleophilic substitution reactions. This allows for the introduction of various side chains containing oxygen, nitrogen, or sulfur nucleophiles. These modifications are crucial for tuning the pharmacological properties of the final compounds.
Reactions at the 6-Iodo Group
The iodo-substituent on the pyridine ring is an excellent handle for transition metal-catalyzed cross-coupling reactions, such as Suzuki, Sonogashira, and Heck reactions. These reactions enable the formation of carbon-carbon and carbon-heteroatom bonds, significantly increasing the molecular diversity of the synthesized derivatives.
Key Transformation Pathways
The following diagram illustrates the key reactive sites and potential derivatization pathways for 2-(Chloromethyl)-6-iodoimidazo[1,2-a]pyridine.
Caption: Key reactivity and derivatization pathways.
Applications in Drug Discovery and Medicinal Chemistry
The imidazo[1,2-a]pyridine core is a well-established pharmacophore present in numerous marketed drugs and clinical candidates.[2] Its derivatives have demonstrated a broad spectrum of biological activities, including but not limited to:
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Anticancer Agents: Imidazo[1,2-a]pyridine derivatives have been investigated as inhibitors of various kinases and other targets involved in cancer progression.[3]
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Anti-infective Agents: This scaffold has shown promise in the development of new antibacterial, antifungal, and antiviral drugs.[1][4]
-
Central Nervous System (CNS) Agents: The well-known hypnotic drug Zolpidem features an imidazo[1,2-a]pyridine core, highlighting the potential of this class of compounds to modulate CNS targets.[2]
The specific compound, 2-(Chloromethyl)-6-iodoimidazo[1,2-a]pyridine, serves as a key intermediate for the synthesis of libraries of novel compounds to be screened for these and other biological activities. The ability to selectively functionalize two different positions on the scaffold allows for the systematic exploration of the chemical space around the core, a critical aspect of modern drug discovery.
Conclusion
2-(Chloromethyl)-6-iodoimidazo[1,2-a]pyridine is a highly valuable building block for the synthesis of novel and diverse imidazo[1,2-a]pyridine derivatives. Its well-defined physicochemical properties and dual reactive sites for functionalization make it an attractive starting material for medicinal chemists and drug discovery professionals. The rich pharmacology of the imidazo[1,2-a]pyridine scaffold, combined with the synthetic versatility of this particular derivative, ensures its continued importance in the quest for new and effective therapeutic agents.
References
- Song, Q., Zhang, Q., Fan, X., Kayaat, F., Lv, R., Li, J., & Wang, Y. (2024). The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents. RSC Medicinal Chemistry.
- Ahmad, P., et al. (2016). Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update. Current Topics in Medicinal Chemistry, 16(26), 2963-2994.
- de Souza, B. H. S., et al. (2026). Imidazo[1,2-a]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. ACS Omega.
- Singh, S., et al. (2023). Recent Developments of Imidazo[1,2-a]pyridine Analogues as Antituberculosis Agents. Molecules, 28(5), 2305.
- N'guessan, D. U. J.-P., et al. (2025). Synthesis and Anticandidal Activity of New 6-Chloroimidazo[1,2-a]pyridine Derivatives. Asian Journal of Chemical Sciences.
-
PubChem. (n.d.). 6-Chloro-2-(chloromethyl)imidazo[1,2-a]pyridine. Retrieved from [Link]
-
PubChem. (n.d.). 2-(Chloromethyl)-6-methoxyimidazo[1,2-a]pyridine. Retrieved from [Link]
-
ResearchGate. (2026). Imidazo[1,2- a ]pyridines in Medicinal Chemistry: Recent Advances in Synthesis and Biological Activities. [Link]
- ResearchGate. (2025). Synthesis, Spectral Studies and Biological Screening of 2-(4'-Chlorophenyl)-6-Methyl-(3-N, N'-Diaryl/Dialkyl Amino Methyl)-Imidazo[1,2-a]Pyridine.
-
ResearchGate. (n.d.). Synthesis of 2‐chloromethyl‐3‐iodo‐imidazo[1,2‐a]pyridine derivatives... Retrieved from [Link]
-
RSC Publishing. (n.d.). Synthesis of imidazo[1,2-a]pyridines: a decade update. Retrieved from [Link]
- TSI Journals. (2012). Synthesis and biological screening of 2-[(4'-chlorophenyl)-6-methyl imidazo [1, 2-a] pyridin-3-yl]-(1"-propene-3"-aryl-3"-yl)- pyrimidine- 2"',4"',6"'-(3"'H, 5"'H)-triones. Organic Chemistry: An Indian Journal.
-
ChemIndex. (n.d.). 2-(CHLOROMETHYL)-6-IODOIMIDAZO[1,2-A]PYRIDINE. Retrieved from [Link]
- Royal Society of Chemistry. (n.d.).
Sources
- 1. Medicinal Attributes of Imidazo[1,2-a]pyridine Derivatives: An Update - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. The discovery of novel imidazo[1,2-a]pyridine derivatives as covalent anticancer agents - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. researchgate.net [researchgate.net]
- 5. 2-(CHLOROMETHYL)-6-IODOIMIDAZO[1,2-A]PYRIDINE | 885275-91-2 [amp.chemicalbook.com]
- 6. 885275-91-2 2-(CHLOROMETHYL)-6-IODOIMIDAZO[1,2-A]PYRIDINE 2-(CHLOROMETHYL)-6-IODOIMIDAZO[1,2-A]PYRIDINE - CAS Database [chemnet.com]
- 7. 885275-91-2 | 2-(CHLOROMETHYL)-6-IODOIMIDAZO[1,2-A]PYRIDINE [chemindex.com]
- 8. Synthesis of imidazo[1,2-a]pyridines: a decade update - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 9. researchgate.net [researchgate.net]
